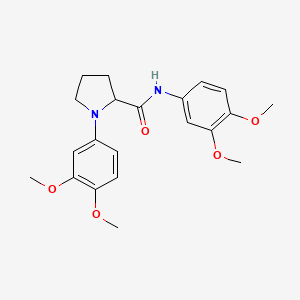

![molecular formula C19H21N3O4S B5522785 N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5522785.png)

N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related methanesulfonamide derivatives typically involves the use of methanesulfonyl as a protective group for phenolic hydroxy groups, facilitating subsequent reactions such as Friedel–Crafts alkylation to yield high-purity products. For example, Mizuno et al. (2006) detailed the synthesis of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate and its metabolites using methanesulfonyl protection, highlighting the versatility of this approach in synthesizing complex molecules (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(3,4-Dichlorophenyl)methanesulfonamide, reveals specific conformations and bonding patterns. Gowda et al. (2007) observed distinct N—H bond conformations and hydrogen bonding patterns that contribute to the formation of stable dimers and ribbonlike structures in crystals (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been studied for their adsorption characteristics and corrosion inhibition on mild steel surfaces, demonstrating their potential in protective applications. Olasunkanmi et al. (2016) provided insight into their mixed-type inhibition behavior and the formation of protective films on metal surfaces (Olasunkanmi et al., 2016).

Physical Properties Analysis

The physical properties of compounds within this chemical family, such as solubility, melting points, and crystalline structure, are closely related to their molecular conformation and bonding. While specific data on N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide is not available, analogs provide a basis for understanding the physical characteristics expected for such molecules.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, are crucial for understanding the utility and safety of chemicals. Studies on similar methanesulfonamide compounds highlight the role of the sulfonamide group in biological activity and its influence on the molecule's overall chemical behavior (Gowda, Foro, & Fuess, 2007).

Wissenschaftliche Forschungsanwendungen

Structural and Synthetic Insights

Research into compounds structurally related to N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide has provided valuable insights into their conformation and the synthesis of related metabolites. Studies have shown the importance of the methanesulfonyl group as a protective entity in synthesis processes, enabling the development of efficient synthetic pathways for complex organic molecules (Mizuno et al., 2006). Additionally, the structural analysis of similar sulfonamide compounds has revealed detailed conformational characteristics that are essential for understanding their chemical behavior and reactivity (Gowda et al., 2007).

Biological Activity and Applications

The compound's framework has been explored in the context of biological activity, specifically in the inhibition of methionine aminopeptidase (MetAP) by quinolinyl sulfonamides. These studies have identified quinolinyl sulfonamides as potent inhibitors, shedding light on the mechanism of action and emphasizing the role of metal interaction in the inhibition process (Huang et al., 2006). Such insights are crucial for developing novel therapeutic agents targeting specific enzymes.

Corrosion Inhibition and Material Protection

Additionally, derivatives of this compound class have been investigated for their potential as corrosion inhibitors. Studies demonstrate their effectiveness in protecting metal surfaces in corrosive environments, with their adsorption properties playing a significant role in mitigating corrosion (Olasunkanmi et al., 2016). This application is vital for industries looking to prolong the lifespan of metal components and structures.

Molecular Interaction Studies

The interaction of related molecules with various solvents and conditions has also been a subject of study, providing insights into their physicochemical properties and interactions at the molecular level. Such research aids in understanding the solubility, stability, and reactivity of these compounds under different conditions, informing their practical applications in scientific research and industrial processes (Raphael et al., 2015).

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-13-8-14(2)10-15(9-13)22(27(3,25)26)12-19(24)21-11-18(23)20-16-6-4-5-7-17(16)21/h4-10H,11-12H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYUGULPNZLLSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

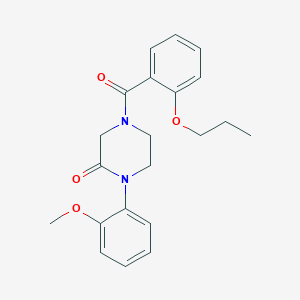

![2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5522734.png)

![N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5522738.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5522748.png)

![3-methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)thio]ethyl}-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5522757.png)

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[(3-methyl-2-thienyl)methyl]octahydro-2,7-naphthyridine-2(1H)-sulfonamide](/img/structure/B5522762.png)

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)

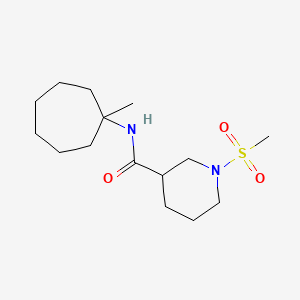

![N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5522779.png)

![(3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5522792.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522819.png)